BenchChemオンラインストアへようこそ!

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid

Medicinal Chemistry PROTAC Linker Design Structure-Activity Relationship

This heterobifunctional building block features a rigid benzothiazole core with orthogonal Boc-piperazine and 5-COOH handles, enabling stepwise PROTAC assembly without protecting group conflicts. Unlike flexible linkers, the planar benzothiazole restricts rotational freedom to control ternary complex geometry, critical for productive ubiquitination. Direct amide coupling at 5-COOH saves steps vs. ester analogs. Ideal for NAAA/AChE inhibitor libraries and PROTAC development. Order now for efficient, high-purity building blocks.

Molecular Formula C17H21N3O4S
Molecular Weight 363.4 g/mol
CAS No. 2231675-61-7
Cat. No. B1487223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid
CAS2231675-61-7
Molecular FormulaC17H21N3O4S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)C(=O)O
InChIInChI=1S/C17H21N3O4S/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)15-18-12-10-11(14(21)22)4-5-13(12)25-15/h4-5,10H,6-9H2,1-3H3,(H,21,22)
InChIKeyKWQQGSMPFWRKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid (CAS 2231675-61-7): A Boc-Protected Benzothiazole-Piperazine Building Block for PROTAC Linker and Medicinal Chemistry Applications


2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid (CAS 2231675-61-7) is a heterobifunctional building block comprising a benzothiazole core substituted at the 2-position with a Boc-protected piperazine and at the 5-position with a free carboxylic acid . With a molecular formula of C₁₇H₂₁N₃O₄S and a molecular weight of 363.43 g/mol, this compound belongs to the benzothiazole-piperazine hybrid class, a privileged scaffold in medicinal chemistry that has yielded potent N-acylethanolamine acid amidase (NAAA) inhibitors, acetylcholinesterase (AChE) inhibitors, and cytotoxic agents [1][2]. The Boc protecting group confers synthetic utility by enabling orthogonal deprotection under mild acidic conditions for sequential conjugation strategies, while the 5-carboxylic acid provides a direct handle for amide coupling or esterification without requiring additional functional group interconversion [3].

Why 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid Cannot Be Replaced by Common In-Class Analogs: Structural Features Governing Synthetic Utility and Downstream Application Scope


Substituting this compound with a simpler analog—such as Boc-piperazine-benzoic acid, a thiazole-core variant, or the corresponding ethyl ester—introduces significant deviations in molecular geometry, conjugation vectors, and synthetic workflow efficiency that are not interchangeable in practice. The benzothiazole core provides a larger aromatic surface area and a distinct sulfur-mediated electronic environment compared to the monocyclic thiazole analog (CAS 873075-58-2), which alters π-stacking interactions critical for target binding in benzothiazole-piperazine based NAAA and AChE inhibitor series [1][2]. The free carboxylic acid at the 5-position eliminates the need for saponification of the corresponding ethyl ester (CAS 2415751-69-6), saving a synthetic step and avoiding base-catalyzed Boc-deprotection side reactions . Furthermore, the benzothiazole-5-carboxylic acid scaffold offers a distinct exit vector and rigidity profile compared to the flexible Boc-piperazine-benzoic acid linker (CAS 162046-66-4), which directly impacts the ternary complex geometry in PROTAC design [3]. These structural differences are not cosmetic; they quantifiably alter molecular weight (363.43 vs. 306.36–391.48 across analogs), hydrogen-bond donor/acceptor counts, and topological polar surface area, each of which influences solubility, permeability, and conjugation chemistry in ways that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence for 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid (2231675-61-7) Versus Closest Analogs


Benzothiazole Core vs. Monocyclic Thiazole: Molecular Weight and Aromatic Surface Area Differentiation

The benzothiazole core of the target compound (C₁₇H₂₁N₃O₄S, MW 363.43 g/mol) provides a fused bicyclic aromatic system with an additional phenyl ring compared to the monocyclic thiazole analog 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-5-carboxylic acid (CAS 873075-58-2, C₁₃H₁₉N₃O₄S, MW 313.37 g/mol) . This structural difference translates to a molecular weight increase of 50.06 g/mol and a larger planar aromatic surface area for π-stacking interactions. In the context of benzothiazole-piperazine NAAA inhibitors, the benzothiazole scaffold has been demonstrated to confer nanomolar potency (prototype compound 8, IC₅₀ in the low nanomolar range against NAAA) with high oral bioavailability and CNS penetration in murine models [1].

Medicinal Chemistry PROTAC Linker Design Structure-Activity Relationship

Free Carboxylic Acid vs. Ethyl Ester: Elimination of Saponification Step and Boc-Deprotection Risk

The target compound bears a free carboxylic acid at the 5-position (MW 363.43 g/mol), enabling direct amide coupling without a preliminary ester hydrolysis step. The closest ester analog, ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate (CAS 2415751-69-6, MW 391.48 g/mol, purity 98%), requires saponification (e.g., LiOH/THF/H₂O) to liberate the carboxylic acid for conjugation . This additional step introduces a risk of concomitant Boc deprotection under basic aqueous conditions, as the Boc group is susceptible to hydroxide-mediated cleavage. The molecular weight difference of 28.05 g/mol reflects the ethyl ester moiety (COOCH₂CH₃ vs. COOH), and the ester variant necessitates 2 synthetic steps (saponification then coupling) where the target compound requires only 1 [1].

Synthetic Efficiency PROTAC Synthesis Amide Coupling

5-Carboxylic Acid vs. Non-Carboxylated Benzothiazole-Piperazine Analog: Conjugation Vector Availability

The target compound possesses a carboxylic acid at the 5-position of the benzothiazole ring, providing a conjugation handle with a specific exit vector orthogonal to the piperazine-Boc axis. In contrast, 4-(2-benzothiazolyl)-1-piperazinecarboxylic acid tert-butyl ester (CAS 684217-29-6, C₁₆H₂₁N₃O₂S, MW 319.42 g/mol) lacks any carboxyl functionality on the benzothiazole ring and offers only the Boc-piperazine nitrogen for derivatization after Boc removal [1]. The molecular weight difference (ΔMW = +44.01 g/mol for the target) is largely attributable to the COOH group, and the presence of this additional functional group increases the hydrogen bond donor count by 1 and acceptor count by 2, altering the compound's physicochemical profile for downstream applications [2].

Bioconjugation PROTAC Linker Exit Vector Geometry

Benzothiazole-5-Carboxylic Acid vs. Benzoic Acid Linker: Enhanced Rigidity and Altered Exit Vector for PROTAC Ternary Complex Geometry

The target compound's benzothiazole-5-carboxylic acid scaffold provides a rigid, planar aromatic linker segment compared to the flexible single-ring Boc-piperazine-benzoic acid (CAS 162046-66-4, C₁₆H₂₂N₂O₄, MW 306.36 g/mol, mp 50 °C) . The benzothiazole core introduces a sulfur atom in the heterocyclic ring and constrains the rotational freedom between the piperazine and the carboxylic acid exit vector, whereas the benzoic acid analog allows free rotation around the piperazine-phenyl bond. This rigidity difference is critical in PROTAC design, where linker conformation directly influences ternary complex formation efficiency and degradation DC₅₀ values [1]. The target compound's higher molecular weight (ΔMW = +57.07 g/mol) and incorporation of sulfur (contributing to polarizability and potential sulfur-mediated contacts) further differentiate its physicochemical profile.

PROTAC Linker Design Ternary Complex Formation Linker Rigidity

Boc-Protected Piperazine: Orthogonal Deprotection for Sequential Conjugation in Bifunctional Molecule Assembly

The tert-butoxycarbonyl (Boc) group on the piperazine nitrogen of the target compound enables selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while leaving the 5-carboxylic acid intact, facilitating a sequential conjugation workflow: first, amide coupling at the 5-COOH; second, Boc deprotection; third, functionalization of the liberated piperazine NH [1]. In contrast, the fully deprotected analog 2-(piperazin-1-yl)benzo[d]thiazole (CAS 55745-83-0, C₁₁H₁₃N₃S, MW 219.31 g/mol) lacks the 5-carboxylic acid altogether, while the 5-COOH deprotected analog (if synthesized) would present chemoselectivity challenges during amide coupling due to competition between the carboxylic acid and the free piperazine NH . The Boc group thus serves as a temporary protecting group that enables a controlled, stepwise assembly of bifunctional molecules such as PROTACs and targeted protein degradation probes [2].

Orthogonal Protection Sequential Synthesis Bifunctional Conjugation

Validated Pharmacophore Context: Benzothiazole-Piperazine Scaffold Delivers Nanomolar Potency in NAAA and AChE Inhibition Series

The benzothiazole-piperazine scaffold exemplified by the target compound is validated across multiple independent biological series. In the NAAA inhibitor program, prototype benzothiazole-piperazine compound 8 demonstrated potent NAAA inhibition (non-covalent mechanism, low nanomolar range), high oral bioavailability, CNS penetration, and strong activity in a mouse model of multiple sclerosis [1]. In the AChE inhibitor series (Gurdal et al., 2017), benzothiazole-piperazine derivatives showed cytotoxic activity against Huh7, MCF-7, and HCT-116 cancer cell lines, with dihalo-substituted benzylpiperazine derivatives (2a, 2e) exhibiting the highest potency [2]. While the target compound itself serves as a protected intermediate rather than a final bioactive molecule, its core scaffold directly maps onto these validated pharmacophores, making it the appropriate building block for constructing analogs within these established structure-activity relationships . This pharmacophore context is absent for simpler building blocks such as Boc-piperazine-benzoic acid or the thiazole analog, which lack the benzothiazole core essential for the reported biological activities.

NAAA Inhibition Acetylcholinesterase Inhibition CNS Drug Discovery

Optimal Application Scenarios for 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid (2231675-61-7) Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring a Rigid, Heterobifunctional Benzothiazole-Piperazine Core

This compound is ideally suited as a PROTAC linker building block where a rigid, planar benzothiazole segment is desired to control ternary complex geometry. The free 5-COOH enables direct conjugation to a target-protein-binding warhead via amide coupling, while the Boc-piperazine is subsequently deprotected (TFA/CH₂Cl₂, <30 min) and conjugated to an E3 ligase ligand (e.g., VHL or cereblon recruiter) [1]. In contrast to the flexible Boc-piperazine-benzoic acid linker (CAS 162046-66-4), the benzothiazole core restricts rotational freedom between conjugation points, which can be critical for achieving productive ubiquitination-competent ternary complexes as demonstrated in PROTAC design literature [2]. The molecular weight of 363.43 g/mol places this linker in a favorable range for maintaining drug-like properties of the final heterobifunctional degrader.

Synthesis of NAAA Inhibitor Analogs via 5-Carboxylic Acid Derivatization

The benzothiazole-piperazine scaffold directly maps onto the pharmacophore of second-generation non-covalent NAAA inhibitors, where prototype compound 8 demonstrated nanomolar potency, high oral bioavailability, CNS penetration, and robust efficacy in a murine multiple sclerosis model [1]. The target compound provides the 5-COOH as a synthetic handle for introducing diverse amide or ester substituents to explore SAR at this position, while the Boc group preserves the piperazine for subsequent diversification after deprotection. This workflow is more efficient than using the corresponding ethyl ester (CAS 2415751-69-6), which requires a preliminary saponification step that risks premature Boc loss .

Construction of Benzothiazole-Piperazine Focused Libraries for AChE and Cytotoxicity Screening

The target compound serves as a key intermediate for generating focused compound libraries targeting acetylcholinesterase inhibition and anticancer cytotoxicity, building on the validated SAR reported by Gurdal et al. (2017), where benzothiazole-piperazine derivatives demonstrated activity against Huh7, MCF-7, and HCT-116 cell lines [1]. The dual-handle architecture (5-COOH and Boc-piperazine) supports parallel library synthesis strategies: the 5-COOH can be coupled to diverse amine sets, followed by Boc deprotection and piperazine N-functionalization with benzyl, sulfonyl, or acyl groups. The benzothiazole core (vs. monocyclic thiazole) is essential for replicating the aromatic interactions observed in the most potent dihalo-substituted benzylpiperazine derivatives (2a, 2e) from this series [1].

Sequential Bifunctional Conjugation for Chemical Biology Probe Assembly

The orthogonal protection strategy of the target compound—acid-stable amide bonds at the 5-COOH vs. acid-labile Boc at the piperazine—enables a defined three-step assembly of chemical biology probes where spatial orientation between the two functional appendages is critical [1]. For example, the 5-COOH can first be coupled to a fluorophore or affinity tag, followed by Boc deprotection and attachment of a photoreactive crosslinker or bioorthogonal handle at the piperazine. This sequential workflow is impossible with the non-carboxylated analog (CAS 684217-29-6) due to the absence of the second conjugation handle, and is complicated with the deprotected analog due to chemoselectivity conflicts [2].

Quote Request

Request a Quote for 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.